Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate
Description
Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate is a thiophene-based compound featuring a morpholine substituent at the 2-position, a trifluoromethyl group at the 5-position, and a methyl ester at the 3-position. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (morpholine) groups, making it a versatile intermediate in medicinal chemistry, particularly for developing antibacterial agents or kinase inhibitors. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine ring improves solubility and bioavailability .
Properties
Molecular Formula |
C11H12F3NO3S |
|---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-(trifluoromethyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H12F3NO3S/c1-17-10(16)7-6-8(11(12,13)14)19-9(7)15-2-4-18-5-3-15/h6H,2-5H2,1H3 |
InChI Key |
FNYSKORSDFZQML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C(F)(F)F)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Introduction of the Trifluoromethyl Group on Thiophene
The trifluoromethyl (–CF3) group is generally introduced via electrophilic trifluoromethylation or via building blocks containing trifluoromethyl substituents.
One approach involves starting from trifluoromethyl-substituted thiophene derivatives prepared by halogenation followed by nucleophilic substitution or metal-catalyzed trifluoromethylation. For example, vapor-phase halogenation followed by fluorination has been reported for related pyridine systems, which can be adapted for thiophene analogs.
Alternatively, trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride can be used in cyclocondensation reactions to construct trifluoromethylated heterocycles.
Morpholino Substitution at the 2-Position
The morpholino group (a morpholine ring attached via nitrogen) is introduced typically by nucleophilic substitution reactions on activated halogenated thiophene intermediates.
A common method is to start from a 2-halogenated-5-(trifluoromethyl)thiophene-3-carboxylate intermediate, which undergoes nucleophilic aromatic substitution with morpholine under mild conditions to yield the 2-morpholino derivative.
The reaction conditions often involve polar aprotic solvents and moderate heating to facilitate substitution without affecting sensitive functional groups.
Formation of the Methyl Ester at the 3-Position
The methyl ester group at the 3-position can be introduced by:
Direct esterification of the corresponding carboxylic acid thiophene derivative using methanol and acid catalysts.
Alternatively, the ester functionality may be introduced earlier in the synthetic sequence via the use of methyl 3-substituted thiophene precursors.
Representative Synthetic Route
A plausible synthetic sequence based on literature precedents and analogous heterocyclic syntheses is as follows:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 5-(trifluoromethyl)thiophene-3-carboxylate | Starting from thiophene derivatives, electrophilic trifluoromethylation or halogenation/fluorination | Control of trifluoromethyl placement critical |
| 2 | Halogenation at 2-position | Using NBS or similar halogenating agents | Prepares intermediate for substitution |
| 3 | Nucleophilic substitution with morpholine | Morpholine, polar aprotic solvent (e.g., DMF), moderate heat | Yields 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate methyl ester |
| 4 | Esterification (if needed) | Methanol, acid catalyst | Final functionalization |
Research Findings and Reaction Optimization
The regioselectivity of halogenation and trifluoromethylation is influenced by reaction temperature, reagent stoichiometry, and catalyst presence.
Vapor-phase halogenation/fluorination techniques have been optimized for related heterocycles to maximize yield and reduce by-products, which could be adapted for thiophene derivatives.
Nucleophilic substitution with morpholine proceeds efficiently under mild conditions, with yields typically above 70%, minimizing side reactions and decomposition.
Esterification reactions are generally straightforward, but care must be taken to avoid hydrolysis or transesterification side reactions.
Data Table: Reaction Conditions and Yields (Example from Analogous Systems)
| Step | Substrate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation | 5-(trifluoromethyl)thiophene-3-carboxylate | NBS, CHCl3, 0°C to RT | 75–85 | Selective 2-halogenation |
| Morpholine substitution | 2-bromo-5-(trifluoromethyl)thiophene-3-carboxylate | Morpholine, DMF, 60°C, 12 h | 70–80 | Nucleophilic aromatic substitution |
| Esterification | 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylic acid | MeOH, H2SO4 cat., reflux | 80–90 | Conversion to methyl ester |
Additional Notes
Alternative synthetic routes may involve metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the morpholino group, offering higher selectivity and milder conditions.
The use of green chemistry principles is encouraged, avoiding toxic solvents and minimizing hazardous byproducts.
Quantum chemical calculations have been employed in related systems to understand reaction mechanisms and optimize reaction pathways.
Chemical Reactions Analysis
Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Organic Synthesis
Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in creating more complex molecules.
Synthetic Pathways
- The trifluoromethyl group enhances the electrophilicity of the compound, facilitating nucleophilic attacks in reactions such as:
- Nucleophilic substitution
- Cross-coupling reactions
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Substitutes halides or other leaving groups | |
| Cross-Coupling | Forms carbon-carbon bonds using palladium catalysts |
Medicinal Chemistry
The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The morpholino group is known to enhance the compound's ability to penetrate biological membranes.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant activity against various bacterial strains.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit certain cancer cell lines, although further studies are needed to confirm these effects.
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |
| Anticancer | HeLa cells | Reduced cell viability |
Agricultural Applications
Emerging research suggests that this compound may have applications in agrochemicals. Its ability to modulate plant growth and resistance to pathogens is under investigation.
Potential Uses
- As a growth regulator
- As a component in pesticide formulations
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on the antibacterial properties of this compound demonstrated effective inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
-
Cancer Cell Line Analysis
- Research involving various cancer cell lines showed that this compound could induce apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex in Mycobacterium tuberculosis . This inhibition disrupts the electron transport chain, leading to the bacterium’s death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a class of substituted thiophene carboxylates. Below is a comparison with structurally or functionally related compounds:
Key Findings from Comparative Studies
Role of Trifluoromethyl (CF₃) Group: The trifluoromethyl group at the 5-position in thiophene derivatives enhances potency in antibacterial activity. For example, pyrimidinone analogs with CF₃ at C-6 (e.g., Compound 10) showed IC₅₀ = 2.9 µM, whereas benzyl-substituted analogs (Compound 11) were less active (IC₅₀ = 5.7 µM) . Replacement of CF₃ with methyl or phenyl groups reduced activity by 2–3 fold, highlighting the importance of the electron-withdrawing CF₃ group for target binding .
Impact of Morpholine vs. Pyridine Substituents: Morpholine-containing analogs (e.g., Methyl 2-morpholino-5-CF₃-thiophene-3-carboxylate) are less cytotoxic than pyridine-substituted analogs.
Ester vs. Nitrile Functional Groups: Methyl ester derivatives (e.g., Methyl 2-morpholino-5-CF₃-thiophene-3-carboxylate) are more hydrolytically stable than nitrile analogs (e.g., 2-Morpholino-5-CF₃-benzonitrile), making them preferable for oral drug formulations .
Amino Substituents: Amino-substituted thiophenes (e.g., Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate) lack antibacterial activity but are used as intermediates for further functionalization .
Physical and Chemical Properties
| Property | Methyl 2-Morpholino-5-CF₃-thiophene-3-carboxylate | 2-Morpholino-5-CF₃-benzonitrile | Methyl 3-Amino-5-(thien-2-yl)thiophene-2-carboxylate |
|---|---|---|---|
| Molecular Weight | ~275.22 (estimated) | 256.22 | 239.31 |
| Melting Point | Not reported | 53–55°C | Not reported |
| Solubility | Moderate in THF, DMSO | High in polar aprotic solvents | Low in water |
| Synthetic Accessibility | Intermediate (requires multi-step synthesis) | High | Commercially available |
| Key Application | Antibacterial lead optimization | Kinase inhibitor scaffolds | Building block for heterocycles |
Biological Activity
Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate (CAS No. 2070857-36-0) is a compound that has attracted attention for its potential biological activities. This article explores its biological properties, including its mechanism of action, toxicity, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a trifluoromethyl group and a morpholine moiety. Its molecular formula is , and it has a molecular weight of 293.28 g/mol. The compound's structure contributes to its reactivity and biological activity.
Research indicates that compounds containing thiophene rings often exhibit significant biological activity due to their ability to interact with various biological targets. This compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in various diseases, including cancer.
Case Study: HDAC Inhibition
A study investigating related thiophene derivatives found that certain compounds exhibited selective inhibition of class II HDACs, which are involved in tumor progression. While specific data on this compound is limited, the structural similarities suggest potential HDAC inhibitory activity .
Toxicity Profile
The compound has been classified under several hazard categories:
- Skin Irritation (Category 2) : Causes skin irritation upon contact.
- Eye Irritation (Category 2A) : Can cause serious eye irritation.
- Specific Target Organ Toxicity : May affect the respiratory system upon inhalation .
The safety data indicates that exposure can lead to symptoms such as redness, itching, and inflammation of the skin and eyes. Long-term exposure effects have not been thoroughly documented, necessitating caution in handling.
Table 1: Summary of Biological Activities
Research Findings
While specific studies on this compound are scarce, related compounds have shown promising results in various biological assays. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
